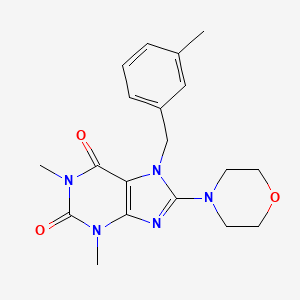

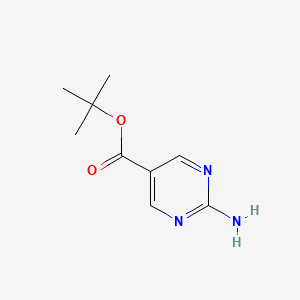

N,N,6-triethyl-3-tosylquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N,6-triethyl-3-tosylquinolin-4-amine is a nitrogen-containing bicyclic compound with a quinoline nucleus. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. This particular derivative exhibits various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of N,N,6-triethyl-3-tosylquinolin-4-amine involves chemical modifications of the quinoline nucleus. Researchers have explored different approaches to create new structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity. These efforts aim to improve therapeutic effects and minimize side effects .

Molecular Structure Analysis

The molecular structure of N,N,6-triethyl-3-tosylquinolin-4-amine comprises a quinoline core with three ethyl groups and a tosyl (p-toluenesulfonyl) group attached. The quinoline nucleus plays a crucial role in its biological activities, including inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its reactivity likely stems from the quinoline ring and the functional groups (ethyl and tosyl) attached. Investigating its reactivity with various reagents and conditions would provide valuable insights into its behavior .

科学的研究の応用

Protective Group in Peptide Synthesis

The tosyl group within this compound can serve as a protective group for amino acids during peptide synthesis. It prevents unwanted side reactions by protecting functional groups such as amines and alcohols. The stability of the tosyl group under various conditions allows for its selective removal once the peptide chain is assembled .

Catalysis in Organic Synthesis

N,N,6-triethyl-3-tosylquinolin-4-amine may act as a catalyst in organic synthesis, particularly in C–C bond formation. Its structure, which includes a quinoline moiety, can facilitate electron transfer and stabilize transition states during reactions .

Dye Chemistry

Quinoline derivatives are known for their application in dye chemistry due to their vivid colors and ability to bind to fabrics. This compound could be involved in the synthesis of dyes, especially those requiring light stability and specific color properties .

Pharmaceutical Research

Quinoline and its derivatives have significant medicinal importance. They are present in various therapeutic agents and have shown a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. N,N,6-triethyl-3-tosylquinolin-4-amine could be a precursor or an intermediate in the synthesis of pharmacologically active quinoline derivatives .

Material Science

In material science, this compound could be used in the development of new materials with specific electronic or photonic properties. The quinoline core can be a building block for organic semiconductors or components in light-emitting diodes (LEDs) .

Enzyme Activity Assays

The tosyl group is often used in the design of substrates for enzyme activity assays. It can modify substrates to make them more or less reactive, depending on the needs of the assay. This compound could be used to study enzyme kinetics and inhibition .

Polymer and Peptide Synthesis

The stability and reactivity of the tosyl group make it suitable for use in polymer and peptide synthesis. It can act as a linker or a spacer, allowing for the creation of complex polymers or peptides with desired properties .

Photochemical Reactions

Due to the presence of the quinoline ring, this compound may be involved in photochemical reactions. It could be used to study the effects of light on chemical reactions or in the development of photoactive materials .

作用機序

The mechanism of action for N,N,6-triethyl-3-tosylquinolin-4-amine involves interactions with cellular targets. For instance, its inhibition of DNA synthesis disrupts bacterial replication, leading to rapid bacterial death. Further studies are needed to elucidate its precise molecular targets and pathways .

特性

IUPAC Name |

N,N,6-triethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-5-17-10-13-20-19(14-17)22(24(6-2)7-3)21(15-23-20)27(25,26)18-11-8-16(4)9-12-18/h8-15H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGOGQZYTXAUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,6-triethyl-3-tosylquinolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2920894.png)

![Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2920901.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)

![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)